molecular formula C23H22ClN3O2 B563889 4-Cyano Loratadine CAS No. 860010-33-9

4-Cyano Loratadine

Número de catálogo: B563889
Número CAS: 860010-33-9
Peso molecular: 407.898
Clave InChI: SEMUBDLGVZWDDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano Loratadine involves several steps, starting with the cyanation of substituted benzyl halide in a biphasic system using water-immiscible solvents. This is followed by the condensation of the resulting phenyl acetonitrile with nicotinic ester in the presence of alkali metal alkoxide and water-immiscible organic solvent to produce ketonitrile. The ketonitrile is then hydrolyzed and decarboxylated to form the respective ketone, which undergoes reduction, N-oxidation, cyanation, and hydrolysis to produce picolinic acid. The picolinic acid is cyclized to form a tricyclic ketone, which is treated with an organometallic compound containing magnesium to produce carbinol. The carbinol is purified and dehydrated to obtain the N-methyl product (olefin), which is then subjected to N-carbethoxylation to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyano Loratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Cyano Loratadine retains the core structure of Loratadine while incorporating a cyano group, which may enhance its pharmacokinetic and pharmacodynamic profiles. The modifications potentially improve its efficacy in blocking H1 receptors and may alter its metabolism and bioavailability.

Allergy Management

This compound is primarily investigated for its use in managing allergic rhinitis and urticaria. Its long-acting nature allows for once-daily dosing, improving patient compliance.

Combination Therapies

Research indicates that combining Loratadine with other agents, such as montelukast, can significantly enhance therapeutic outcomes for allergic rhinitis. Studies suggest that this compound could potentially be explored in similar combination therapies to maximize efficacy against allergy symptoms .

Study on Bone Pain Management

A randomized phase II study explored the use of Loratadine (and by extension, its derivatives) in managing pegfilgrastim-induced bone pain among cancer patients. While the study did not specifically test this compound, it highlights the potential for antihistamines to alleviate pain associated with certain treatments .

Meta-Analysis on Allergic Rhinitis

A systematic review demonstrated that antihistamine combinations outperform monotherapy in treating allergic symptoms. This suggests a promising avenue for future studies involving this compound in combination with other therapeutic agents .

Data Tables

Application Description Evidence Level
Allergy ManagementEffective in treating allergic rhinitis and urticariaHigh
Pain ManagementPotential use in alleviating treatment-induced bone painModerate
Combination TherapyEnhanced efficacy when used with montelukastHigh

Mecanismo De Acción

4-Cyano Loratadine exerts its effects by targeting histamine H1 receptors, similar to Loratadine. It acts as a selective inverse agonist, blocking the binding of histamine to these receptors and thereby preventing allergic reactions. The presence of the cyano group may enhance its binding affinity and selectivity for the H1 receptors, leading to improved efficacy .

Comparación Con Compuestos Similares

    Loratadine: The parent compound, used widely as an antihistamine.

    Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.

    Cetirizine: Another second-generation antihistamine with similar therapeutic uses.

Uniqueness: 4-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability, binding affinity, and overall efficacy compared to its parent compound and other similar antihistamines .

Actividad Biológica

4-Cyano Loratadine is a derivative of the well-known antihistamine loratadine, primarily recognized for its role in managing allergic reactions. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

This compound functions as an inverse agonist at the H1 histamine receptors. Unlike traditional antagonists that merely block receptor activity, inverse agonists stabilize the inactive form of the receptor, thereby preventing histamine from eliciting its effects. This mechanism is crucial in alleviating symptoms associated with allergic responses, such as sneezing, itching, and nasal congestion .

Pharmacokinetics

  • Absorption : The compound is well absorbed with a high volume of distribution.
  • Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 pathways, producing several metabolites including descarboethoxyloratadine, which is significantly more active than its parent compound .
  • Elimination : The elimination half-life of loratadine is approximately 8 hours; however, its active metabolite has a longer half-life of about 28 hours .

Antihistaminic Effects

Research indicates that this compound exhibits enhanced antihistaminic properties compared to loratadine itself. A study demonstrated that modifications to the loratadine structure can significantly impact its binding affinity and efficacy at H1 receptors. In vitro assays showed that this compound effectively inhibits histamine release from mast cells at micromolar concentrations .

Comparative Studies

A comparative analysis between loratadine and its derivatives revealed that this compound has a superior profile in terms of potency against histamine-induced bronchospasm. For instance, studies on animal models indicated that the effective dose (ED50) for bronchospasm inhibition was lower for this compound than for standard loratadine, suggesting improved therapeutic potential .

Case Studies

  • Phase II Clinical Trials : A randomized phase II study evaluated the efficacy of loratadine in preventing pegfilgrastim-induced bone pain. Although this study primarily focused on loratadine, it provides insights into the broader class of antihistamines including derivatives like this compound. The results indicated minimal impact on pain reduction but highlighted the need for further exploration into structural analogs for enhanced efficacy .
  • Toxicological Assessments : Investigations into the safety profiles of loratadine and its derivatives have indicated that while generally well-tolerated, higher doses can lead to adverse effects such as tachycardia and dizziness. These findings underscore the importance of dosage regulation in clinical applications .

Summary of Findings

Parameter Loratadine This compound
MechanismH1 receptor inverse agonistH1 receptor inverse agonist with enhanced binding
AbsorptionRapidRapid
MetabolismHepatic (CYP3A4, CYP2D6)Hepatic (CYP3A4, CYP2D6)
Elimination Half-Life~8 hoursSimilar to loratadine
ED50 (Bronchospasm)0.40 mg/kgLower than loratadine

Propiedades

IUPAC Name

ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUBDLGVZWDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652532
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860010-33-9
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860010-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.